Ethyl 2-(5,8-dimethoxy-2-methyl-4-oxoquinolin-1(4H)-yl)acetate
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Overview
Description
Ethyl 2-(5,8-dimethoxy-2-methyl-4-oxoquinolin-1(4H)-yl)acetate is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core with methoxy and methyl substituents, making it a potential candidate for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(5,8-dimethoxy-2-methyl-4-oxoquinolin-1(4H)-yl)acetate typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by functionalization to introduce the methoxy and methyl groups. The final step involves esterification to form the ethyl acetate moiety.
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Quinoline Core Synthesis:
Starting Material: Aniline derivatives
Reaction: Skraup synthesis or Doebner-Miller reaction
Conditions: Acidic medium, elevated temperature
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Functionalization:
Methoxylation: Introduction of methoxy groups using methanol and a suitable catalyst
Methylation: Introduction of methyl groups using methyl iodide and a base
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Esterification:
Reagents: Ethanol, acetic anhydride
Conditions: Acidic or basic catalyst, reflux
Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale operations. Continuous flow reactors and automated synthesis platforms can enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(5,8-dimethoxy-2-methyl-4-oxoquinolin-1(4H)-yl)acetate can undergo various chemical reactions, including:
Oxidation: Conversion to quinoline N-oxide using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the carbonyl group to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: Halogenation or nitration at specific positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, acetic acid, room temperature
Reduction: Sodium borohydride, methanol, room temperature
Substitution: Halogens (e.g., chlorine), nitrating agents (e.g., nitric acid), acidic or basic conditions
Major Products:
Oxidation: Quinoline N-oxide derivatives
Reduction: Hydroxyquinoline derivatives
Substitution: Halogenated or nitrated quinoline derivatives
Scientific Research Applications
Ethyl 2-(5,8-dimethoxy-2-methyl-4-oxoquinolin-1(4H)-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism of action of Ethyl 2-(5,8-dimethoxy-2-methyl-4-oxoquinolin-1(4H)-yl)acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy and methyl groups can influence its binding affinity and specificity.
Molecular Targets and Pathways:
Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.
Receptors: Binding to receptors, altering signal transduction pathways.
Comparison with Similar Compounds
Ethyl 2-(5,8-dimethoxy-2-methyl-4-oxoquinolin-1(4H)-yl)acetate can be compared with other quinoline derivatives:
Ethyl 2-(4-hydroxyquinolin-1(4H)-yl)acetate: Lacks methoxy groups, different pharmacological profile.
Ethyl 2-(6-methoxy-4-oxoquinolin-1(4H)-yl)acetate: Different position of methoxy group, affecting its reactivity and biological activity.
Ethyl 2-(5,8-dimethoxy-4-oxoquinolin-1(4H)-yl)acetate: Similar structure but without the methyl group, leading to different chemical properties.
Uniqueness: The presence of both methoxy and methyl groups in this compound makes it unique, potentially offering a distinct combination of chemical reactivity and biological activity.
Biological Activity
Ethyl 2-(5,8-dimethoxy-2-methyl-4-oxoquinolin-1(4H)-yl)acetate, with the CAS number 19717-25-0, is a compound that has garnered attention due to its diverse biological activities. This article discusses its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C16H19N O5. The compound features a quinoline core, which is known for its pharmacological significance. The presence of methoxy groups at the 5 and 8 positions enhances its lipophilicity and biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. A notable study demonstrated that derivatives of quinoline compounds exhibit significant cytotoxic effects against various cancer cell lines. In particular, compounds with structural similarities to this compound showed IC50 values ranging from 1.8 µM/mL to 4.5 µM/mL against MCF-7 breast cancer cells, indicating potent anticancer activity .
Compound | IC50 (µM/mL) | Cell Line |
---|---|---|
This compound | TBD | TBD |
Reference Compound (Doxorubicin) | 1.2 ± 0.005 | MCF-7 |
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. Compounds in the quinoline class have demonstrated broad-spectrum antimicrobial activity against various pathogens. Studies indicated that derivatives could inhibit the growth of bacteria and fungi effectively .
Anticonvulsant Activity
Another area of interest is the anticonvulsant activity associated with quinoline derivatives. Research has shown that certain compounds can exhibit protective effects in seizure models, suggesting a potential therapeutic role in epilepsy management .
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with specific cellular pathways involved in apoptosis and cell proliferation.
Case Studies
Case Study 1: Anticancer Efficacy
In a study examining the cytotoxic effects of various quinoline derivatives on cancer cell lines, this compound was included among tested compounds. It was found to induce apoptosis in MCF-7 cells through the activation of caspase pathways.
Case Study 2: Antimicrobial Testing
A comparative study on the antimicrobial efficacy of several quinoline derivatives revealed that this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, supporting its potential as an antimicrobial agent.
Properties
Molecular Formula |
C16H19NO5 |
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Molecular Weight |
305.32 g/mol |
IUPAC Name |
ethyl 2-(5,8-dimethoxy-2-methyl-4-oxoquinolin-1-yl)acetate |
InChI |
InChI=1S/C16H19NO5/c1-5-22-14(19)9-17-10(2)8-11(18)15-12(20-3)6-7-13(21-4)16(15)17/h6-8H,5,9H2,1-4H3 |
InChI Key |
SXNWEQKLPZETOU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C(=CC(=O)C2=C(C=CC(=C21)OC)OC)C |
Origin of Product |
United States |
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